molecular formula C18H14N4O2 B330052 N,N'-(1,2-phenylene)dinicotinamide

N,N'-(1,2-phenylene)dinicotinamide

Cat. No.: B330052
M. Wt: 318.3 g/mol
InChI Key: IQFQBEILRFGGPW-UHFFFAOYSA-N
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Description

N,N'-(1,2-Phenylene)dinicotinamide is a dinicotinamide derivative featuring a 1,2-phenylene bridge connecting two nicotinamide moieties. Nicotinamide, the amide form of vitamin B3, contributes hydrogen-bonding and electron-donating capabilities, making this compound relevant in coordination chemistry, catalysis, and materials science. Its structure allows for self-assembly via π-π stacking and hydrogen bonding, which can influence supramolecular architectures .

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-[2-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H14N4O2/c23-17(13-5-3-9-19-11-13)21-15-7-1-2-8-16(15)22-18(24)14-6-4-10-20-12-14/h1-12H,(H,21,23)(H,22,24)

InChI Key

IQFQBEILRFGGPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-(1,2-phenylene)dinicotinamide typically involves the reaction of 3-pyridinecarboxylic acid with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N'-(1,2-phenylene)dinicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N,N'-(1,2-phenylene)dinicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N'-(1,2-phenylene)dinicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular responses.

Comparison with Similar Compounds

Table 1: Properties of Positional Isomers

Compound Bridge Position Melting Point (°C) Solubility (Polar Solvents) Key Applications
N,N'-(1,2-Phenylene)dinicotinamide 1,2 Not reported Moderate Coordination polymers
N,N'-(1,3-Phenylene)diacetamide 1,3 198–200 High Pharmaceutical intermediates
N,N'-(1,4-Phenylene)diacetamide 1,4 210–212 Low Polymer crosslinkers

Functional Group Variations

Substituents on the phenyl ring or amide groups modulate electronic and steric properties:

  • N,N'-(4-Hydroxy-1,2-phenylene)bis(2,2-dimethylpropanamide) (): The hydroxyl group enhances solubility in polar solvents and enables participation in redox reactions, unlike the parent 1,2-phenylene dinicotinamide.
  • Selenium-containing analogs (e.g., N,N'-(1,2-phenylene)bis(2-((2-oxopropyl)selanyl)benzamide)) exhibit altered crystal packing due to Se···O interactions, which may improve semiconducting properties .
  • N,N'-(1,2-Phenylene)bismaleimide (CAS 13118-04-2): Maleimide groups enable thermal polymerization, making it a precursor for high-performance resins, a property absent in nicotinamide derivatives .

Table 2: Functional Group Impact

Compound Functional Group Key Property Application Example
This compound Nicotinamide Hydrogen bonding, electron donation Metal-organic frameworks
N,N'-(1,2-Phenylene)diacetamide Acetamide High crystallinity Drug delivery systems
N,N'-(1,2-Phenylene)bismaleimide Maleimide Thermal crosslinking Aerospace composites
Selenium-bridged benzamide () Selenopropyl Enhanced π-conjugation Organic electronics

Coordination Chemistry and Metal Binding

Nicotinamide’s pyridyl nitrogen allows this compound to act as a bidentate ligand. In contrast:

  • N,N'-(4,5-Dimethoxy-1,2-phenylene)bis(salicylideneiminato)nickel(II) () forms stable square-planar complexes with nickel, leveraging Schiff base moieties for catalysis.
  • Dibenzylethylenediamine diacetate () lacks π-conjugation but excels in stabilizing transition metals for pharmaceutical formulations.

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